Methyl 3-Fluoro-2-nitrobenzoate
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Overview
Description
Synthesis Analysis
Methyl 3-Fluoro-2-nitrobenzoate can be synthesized through various chemical reactions involving esterification, nitrification, and reduction processes. A notable method involves the nitration of 3-fluorobenzoic acid, followed by esterification with methanol and subsequent reduction, leading to high yields of the target compound. This process exemplifies the compound's accessibility through relatively straightforward synthetic routes (Yin Jian-zhong, 2010).
Molecular Structure Analysis
The molecular structure of Methyl 3-Fluoro-2-nitrobenzoate has been studied through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies reveal intricate details about its molecular conformation, showcasing the compound's planarity and electron distribution, which are crucial for its reactivity and interactions with other molecules (Aleksandra Konopacka & Z. Pawełka, 2007).
Chemical Reactions and Properties
Methyl 3-Fluoro-2-nitrobenzoate participates in a variety of chemical reactions, notably serving as a precursor in the synthesis of heterocyclic compounds. Its nitro group facilitates reduction reactions, while the ester functionality allows for further derivatization, demonstrating its versatility in organic synthesis (Soňa Křupková et al., 2013).
Physical Properties Analysis
The physical properties of Methyl 3-Fluoro-2-nitrobenzoate, such as melting point, solubility, and crystalline structure, have been extensively investigated. These properties are influenced by the compound's molecular structure, specifically the presence of the nitro and ester groups, which affect its stability, solubility in various solvents, and crystallization behavior (Xin-ling Fu, Jiang Li, & J. Simpson, 2012).
Chemical Properties Analysis
The chemical properties of Methyl 3-Fluoro-2-nitrobenzoate, including its reactivity and interactions with other chemical entities, are pivotal for its utility in synthetic chemistry. Its reactivity patterns, particularly those involving the nitro group and the fluoro substituent, enable a wide range of transformations, essential for constructing complex molecular architectures (T. Nguyen et al., 2015).
Scientific Research Applications
“Methyl 3-Fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It is used as an organic synthesis intermediate and pharmaceutical intermediate , mainly in laboratory research and development processes and chemical production processes .
“Methyl 3-Fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It is used as an organic synthesis intermediate and pharmaceutical intermediate , mainly in laboratory research and development processes and chemical production processes .
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Organic Synthesis Intermediate : This compound can be used as an intermediate in the synthesis of other complex organic compounds . The specific reactions and products would depend on the other reactants and conditions used.
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Pharmaceutical Intermediate : It can also be used as an intermediate in the production of pharmaceuticals . The specific drugs and their synthesis procedures would depend on the other reactants and conditions used.
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Preparation of Dimethyl 3-nitro-3′,4-oxydibenzoate : Methyl 4-fluoro-3-nitrobenzoate, a similar compound, is used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester . It’s possible that Methyl 3-Fluoro-2-nitrobenzoate could be used in a similar manner.
Safety And Hazards
“Methyl 3-Fluoro-2-nitrobenzoate” is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .
properties
IUPAC Name |
methyl 3-fluoro-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEZBCWSCZBLRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598773 |
Source
|
Record name | Methyl 3-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Fluoro-2-nitrobenzoate | |
CAS RN |
1214353-57-7 |
Source
|
Record name | Methyl 3-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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